molecular formula C10H9ClN2O B1280743 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 52156-51-1

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1280743
CAS No.: 52156-51-1
M. Wt: 208.64 g/mol
InChI Key: XECLIXXHUYTYJD-UHFFFAOYSA-N
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Description

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with benzyl and chloromethyl groups

Biochemical Analysis

Biochemical Properties

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their activity. This binding often involves covalent interactions with the active sites of enzymes, resulting in changes in their conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation. Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell, thereby affecting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Studies have shown that this compound can localize to the nucleus, mitochondria, and other organelles, where it exerts its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylhydrazine with chloroacetic acid, followed by cyclization with a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

The biological activities of 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole derivatives have been extensively studied. Notable applications include:

  • Antimicrobial Properties : Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit antimicrobial activity. Research indicates that derivatives can inhibit various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Anticancer Activity : Studies have demonstrated that certain derivatives possess significant anticancer properties against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance potency against these cell lines .

Material Science Applications

In addition to its biological applications, this compound is being explored in materials science:

  • Photoluminescent Materials : The compound's unique structural features allow for the development of photoluminescent materials suitable for organic electronics.
  • Polymer Synthesis : Its ability to react with various nucleophiles makes it a valuable intermediate in the synthesis of novel polymers with tailored properties .

Case Study 1: Anticancer Activity

A study synthesized several 1,2,4-oxadiazole derivatives from this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that certain derivatives displayed IC50_{50} values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of derivatives synthesized from this compound. The study reported significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as effective antibacterial agents .

Summary Table of Derivatives and Activities

Compound NameStructure FeaturesBiological Activity
5-Methyl-3-(chloromethyl)-1,2,4-oxadiazoleMethyl group at position 5Antimicrobial properties
3-(Chlorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazoleChlorobenzyl substituentAnti-inflammatory effects
5-Benzyl-3-(bromomethyl)-1,2,4-oxadiazoleBromine instead of chlorinePotential anticancer activity

Comparison with Similar Compounds

  • 5-Benzyl-3-(chloromethyl)-1,2-oxazole
  • 5-Benzyl-3-(chloromethyl)-1,2,4-triazole
  • 5-Benzyl-3-(chloromethyl)-1,2,4-thiadiazole

Comparison: 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Biological Activity

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring with benzyl and chloromethyl substitutions. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzymatic Interactions : The compound can form covalent bonds with the active sites of enzymes, leading to either inhibition or activation of their activity. This interaction often results in significant changes in enzyme conformation and function.
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can alter the expression of genes involved in cell cycle regulation and apoptosis .
  • Metabolic Impact : The compound affects cellular metabolism by interacting with key metabolic enzymes, influencing overall metabolic flux within cells.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown effectiveness against certain bacterial and fungal strains.
  • Anticancer Potential : Research indicates that derivatives of 1,2,4-oxadiazole can act as potent anticancer agents. For example, studies have demonstrated cytotoxic effects against various cancer cell lines .
  • Antiparasitic Activity : Some oxadiazole derivatives have been identified as potential antiplasmodial agents against Plasmodium falciparum, indicating a promising avenue for malaria treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerCytotoxic effects on multiple cancer cell lines
AntiparasiticActivity against P. falciparum
Enzyme InhibitionInhibition of key metabolic enzymes

Example Studies

  • Anticancer Activity : A study evaluated various 1,2,4-oxadiazole derivatives for their cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The results indicated that certain derivatives exhibited IC50 values below 100 µM, suggesting significant anticancer potential .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis.
  • Antiparasitic Properties : Research highlighted the slow-action antiplasmodial activity of oxadiazole derivatives against drug-sensitive and multi-drug resistant P. falciparum strains. Compounds showed IC50 values under 40 nM in vitro .

Properties

IUPAC Name

5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECLIXXHUYTYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476402
Record name 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52156-51-1
Record name 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of chloroacetamide oxime, 11.0 g. (0.10 mole), and ethyl phenyliminoacetate hydrochloride, 22 g. (0.11 mole), in 80 ml. of absolute ethanol is refluxed for one hour. After cooling, the ammonium chloride which precipitates is filtered off and the alcohol is removed in vacuo. Upon steam distillation of the residue, 7.0 gm. of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole is obtained, n20 1.5386.
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